Cas no 82911-78-2 (Fmoc-Ser-OMe)

Fmoc-Ser-OMe structure
Fmoc-Ser-OMe structure
Product Name:Fmoc-Ser-OMe
CAS-Nr.:82911-78-2
MF:C19H19NO5
MW:341.357865571976
MDL:MFCD00672334
CID:60518
Update Time:2025-10-16

Fmoc-Ser-OMe Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
    • Fmoc-Ser-OMe
    • Fmoc-L-serine methyl ester
    • methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine methyl ester (ACI)
    • (S)-Methyl2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
    • Fmoc-L-Ser-OMe
    • MDL: MFCD00672334
    • Inchi: 1S/C19H19NO5/c1-24-18(22)17(10-21)20-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,20,23)/t17-/m0/s1
    • InChI-Schlüssel: QQQVLIVWQMWACQ-KRWDZBQOSA-N
    • Lächelt: C(C1C2C=CC=CC=2C2C=CC=CC1=2)OC(=O)N[C@@H](CO)C(=O)OC

Berechnete Eigenschaften

  • Genaue Masse: 341.12600
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 25
  • Anzahl drehbarer Bindungen: 8

Experimentelle Eigenschaften

  • Schmelzpunkt: 128-130°C
  • PSA: 88.35000
  • LogP: 2.26340
  • Spezifische Rotation: +7 ~ +11° (c=1.1, CHCl3)

Fmoc-Ser-OMe Sicherheitsinformationen

Fmoc-Ser-OMe Zolldaten

  • HS-CODE:2924299090
  • Zolldaten:

    China Zollkodex:

    2924299090

    Übersicht:

    Andere zyklische Amide (einschließlich zyklischer Carbamate)(einschließlich ihrer Derivate sowie ihrer Salze). MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponenten, gebrauchen zu, verpacken

    Zusammenfassung:

    299299090. andere zyklische Amide (einschließlich zyklische Carbamate) und ihre Derivate; Salze davon. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%

Fmoc-Ser-OMe Preismehr >>

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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F186802-1g
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82911-78-2 95%
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¥29.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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¥104.90 2023-09-02
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82911-78-2 97%
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$312.00 2023-09-01
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Fmoc-Ser-OMe Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane ,  Water ;  30 min, 0 °C; overnight, 0 °C
Referenz
C-Glycosyl Amino Acids through Hydroboration-Cross-Coupling of exo-Glycals and Their Application in Automated Solid-Phase Synthesis
Koch, Stefan; et al, Chemistry - A European Journal, 2013, 19(22), 7020-7041

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane ,  Water ;  5 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  25 °C
Referenz
Solution-phase automated synthesis of an α-amino aldehyde as a versatile intermediate
Masui, Hisashi; et al, Beilstein Journal of Organic Chemistry, 2017, 13, 106-110

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: 2,4,6-Triphenylpyrylium tetrafluoroborate Solvents: Dichloromethane ;  5 min, rt; 2 h, rt
Referenz
Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols
Murakami, Sho; et al, Synthesis, 2023, 55(9), 1367-1374

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  30 min, rt; rt → 0 °C
1.2 0 °C
Referenz
Synthesis and Applications of a Light-Fluorous Glycosyl Donor
Zhang, Fa; et al, Journal of Organic Chemistry, 2009, 74(6), 2594-2597

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Solvents: Diethyl ether ;  30 min, rt
1.2 Solvents: Water ;  rt
Referenz
Synthesis of chlorophyll-amino acid conjugates as models for modification of proteins with chromo/fluorophores
Tamiaki, Hitoshi; et al, Bioorganic & Medicinal Chemistry, 2014, 22(4), 1421-1428

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Acetone
Referenz
9-Fluorenylmethyl 1-benzotriazolyl carbonate(3-oxy-benzotriazolinium-1-carboxylic acid 9H-fluoren-9-ylmethyl ester)
Wardrop, Duncan J.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2003, 1, 1-2

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water ;  45 min, 0 °C
Referenz
A modified fluoro-Pummerer reaction with DAST and NIS for synthesis of β-amino-α-fluoro-sulfides from corresponding β-amino-sulfides
Chen, Hongju; et al, Tetrahedron, 2015, 71(14), 2089-2094

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Borate(1-), trifluoro(4-methylphenyl)-, potassium (1:1), (T-4)- Solvents: Dimethyl sulfoxide ;  24 h, 37 °C
Referenz
Exploration of the Fluoride Reactivity of Aryltrifluoroborate on Selective Cleavage of Diphenylmethylsilyl Groups
Fujiki, Katsumasa; et al, European Journal of Organic Chemistry, 2020, 2020(29), 4616-4620

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Ethyl acetate ;  5 min, 50 °C; cooled
1.2 Reagents: Sodium bicarbonate ;  neutralized
Referenz
A Rapid and Mild Sulfation Strategy Reveals Conformational Preferences in Therapeutically Relevant Sulfated Xylooligosaccharides
Vo, Yen; et al, Chemistry - A European Journal, 2021, 27(38), 9830-9838

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  1 h, 0 °C; 0 °C → 18 °C; 18 h, 18 °C
Referenz
A Rapid and Mild Sulfation Strategy Reveals Conformational Preferences in Therapeutically Relevant Sulfated Xylooligosaccharides
Vo, Yen; et al, Chemistry - A European Journal, 2021, 27(38), 9830-9838

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Catalysts: Zincate(1-), μ4-oxohexakis[μ-(2,2,2-trifluoroacetato-κO:κO′)](2,2,2-trifluoroace… Solvents: Methanol ;  12 h, 70 °C
Referenz
Tetranuclear zinc cluster: a dual purpose catalyst for per-O-acetylation and de-O-acetylation of carbohydrates
Lin, Ting-Wei; et al, RSC Advances, 2016, 6(63), 58749-58754

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Catalysts: Zincate(1-), μ4-oxohexakis[μ-(2,2,2-trifluoroacetato-κO:κO′)](2,2,2-trifluoroace… Solvents: Methanol ;  12 h, 70 °C
Referenz
Tetranuclear zinc cluster: a dual purpose catalyst for per-O-acetylation and de-O-acetylation of carbohydrates
Lin, Ting-Wei; et al, RSC Advances, 2016, 6(63), 58749-58754

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride ;  > 1 min, 0 °C
1.2 0 °C; 4 h, 0 °C
Referenz
Sterically Hindered 2,4,6-Tri-tert-butylpyridinium Salts as Single Hydrogen Bond Donors for Highly Stereoselective Glycosylation Reactions of Glycals
Ghosh, Titli; et al, Organic Letters, 2019, 21(10), 3490-3495

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol
Referenz
Design, Syntheses, and Bioactivities of Conformationally Locked Pin1 Ground State Inhibitors
Wang, Xiaodong J., 2005, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Dowex 50WX2 ;  overnight, reflux
Referenz
L-serine-functionalized montmorillonite decorated with Au nanoparticles: A new highly efficient catalyst for the reduction of 4-nitrophenol
Rocha, Mariana; et al, Journal of Catalysis, 2018, 361, 143-155

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane ,  Water ;  30 min, rt
1.2 rt; 24 h, rt
Referenz
Coupled Conformational Equilibria in β-Sheet Peptide-Dendron Conjugates
Shao, Hui; et al, Journal of the American Chemical Society, 2007, 129(7), 1884-1885

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  rt
Referenz
Total synthesis and structure revision of boholamide A
Han, Fangzhi; et al, Organic Letters, 2021, 23(13), 4976-4980

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Catalysts: Indium triflate ;  15 min, rt
Referenz
In(III) triflate-catalyzed detritylation and glycosylation by solvent-free ball milling
Kumar, Vajinder; et al, Carbohydrate Research, 2014, 397, 18-26

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Sodium azide Solvents: Methanol
Referenz
Mild and selective sodium azide mediated cleavage of p-nitrobenzoic esters
Gomez-Vidal, Jose A.; et al, Organic Letters, 2001, 3(16), 2477-2479

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Benzenemethanaminium, N,N,N-triethyl-, (T-4)-tetrathioxomolybdate(2-) (2:1) Solvents: Acetonitrile ;  1 h, 28 °C
Referenz
Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine
Ramesh, Ramapanicker; et al, Journal of Chemical Sciences (Bangalore, 2008, 120(1), 163-173

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Catalysts: Sodium bicarbonate Solvents: Acetone
Referenz
9-Fluorenylmethyl 1-benzotriazolyl carbonate
Wardrop, Duncan J.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Methanol ,  Water ;  rt → 0 °C
1.2 0 °C → rt; overnight, 70 °C; 70 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referenz
Synthesis of 2-Oxazolines by in Situ Desilylation and Cyclodehydration of β-Hydroxyamides
Brandstatter, Marco; et al, Journal of Organic Chemistry, 2015, 80(1), 40-51

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Solvents: Methanol ,  Hexane ;  rt
1.2 Reagents: Acetic acid ;  rt
Referenz
Exploration of the Fluoride Reactivity of Aryltrifluoroborate on Selective Cleavage of Diphenylmethylsilyl Groups
Fujiki, Katsumasa; et al, European Journal of Organic Chemistry, 2020, 2020(29), 4616-4620

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(CAS:82911-78-2)Fmoc-Ser-OMe
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Reinheit:99%
Menge:500g
Preis ($):416.0
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